

A Comparative Guide to Determining Sewage Age: The Coprostanol/Epicoprostanol Ratio and Alternatives

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Compound of Interest

Compound Name: Coprostanol

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The age of sewage is a critical parameter in wastewater analysis, influencing its chemical and microbial composition, the effectiveness of treatment processes, and its environmental impact. Accurately determining sewage age can aid in monitoring sewer system integrity, identifying illicit discharges, and understanding the kinetics of contaminant degradation. This guide provides a comparative overview of the use of the coprostanol/epicoprostanol fecal sterol ratio for determining sewage age, alongside alternative methods, supported by experimental data and detailed protocols.

Introduction to Fecal Sterols as Sewage Markers

Coprostanol (5 β -cholestan-3 β -ol) is a fecal stanol produced in the gut of higher mammals, including humans, through the microbial reduction of cholesterol.[1] Its presence in environmental samples is a well-established indicator of fecal contamination. Epicoprostanol (5 β -cholestan-3 α -ol) is a stereoisomer of coprostanol and is typically found in much lower concentrations in fresh feces. However, under environmental conditions, particularly anaerobic degradation in sewage and sediments, coprostanol can be microbially epimerized to the more thermodynamically stable epicoprostanol.[2] This conversion process forms the basis of using the coprostanol/epicoprostanol ratio as an indicator of sewage age or degradation. A lower ratio (higher relative abundance of epicoprostanol) suggests older, more degraded sewage.[2]

Methods for Sewage Age Determination: A Comparison

This section compares three methods for estimating the age of sewage: the fecal sterol ratio method, volatile fatty acid (VFA) profiling, and bacterial community analysis.

Data Presentation

The following tables summarize the expected changes in key analytical parameters with increasing sewage age for each method.

Table 1: Fecal Sterol Ratio Analysis

Parameter	Fresh Sewage (e.g., < 12 hours)	Aged Sewage (e.g., > 24 hours)	Principle
Coprostanol/Epicoprostanol Ratio	High (e.g., >5)	Low (e.g., <2)	Microbial epimerization of coprostanol to epicoprostanol over time.
(Coprostanol + Epicoprostanol) / Cholesterol Ratio	High	Variable/Decreasing	Indicates the degree of fecal matter presence relative to undegraded cholesterol.

Note: The exact ratios can vary depending on the specific conditions of the sewer system and the initial composition of the wastewater.

Table 2: Volatile Fatty Acid (VFA) Profile Analysis

Parameter	Fresh Sewage (e.g., < 12 hours)	Aged Sewage (e.g., > 24 hours)	Principle
Total VFA Concentration	Lower	Higher	Fermentation of organic matter in sewage produces VFAs over time.[3]
Propionic Acid / Acetic Acid Ratio	Lower	Higher	The relative abundance of different VFAs changes as the fermentation process evolves. Longer sewer residence times have been associated with a higher proportion of propionic acid.[3]

Table 3: Bacterial Community Analysis

Parameter	Fresh Sewage (e.g., < 12 hours)	Aged Sewage (e.g., > 24 hours)	Principle
Proportion of Human Fecal Bacteria (e.g., Bacteroides)	Higher	Lower	Human-derived gut bacteria are outcompeted by environmental bacteria native to the sewer system over time.[4]
Dominant Genera	Bacteroides, Prevotella	Acinetobacter, Trichococcus, Arcobacter	Succession of microbial communities from primarily human fecal origin to those adapted to the sewer environment.[4]
Alpha Diversity (Richness and Evenness)	Lower	Higher	The microbial community becomes more diverse as environmental bacteria colonize and grow within the sewage.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Fecal Sterol (Coprostanol and Epicoprostanol) Analysis

This protocol is based on gas chromatography-mass spectrometry (GC-MS) analysis of sterols in wastewater.

a. Sample Preparation and Extraction

- Collect a 1-liter representative wastewater sample.

- Perform solid-phase extraction (SPE) to concentrate the sterols. Condition a C18 SPE cartridge with methanol followed by deionized water.
- Pass the water sample through the SPE cartridge.
- Elute the retained sterols from the cartridge with a solvent mixture such as dichloromethane:methanol (2:1 v/v).
- Evaporate the solvent to dryness under a gentle stream of nitrogen.

b. Derivatization

- To the dried extract, add 100 μ L of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat the sample at 70°C for 1 hour to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
- Evaporate the excess derivatizing agent and redissolve the sample in a known volume of a suitable solvent (e.g., hexane).

c. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or similar.
- Injection: 1 μ L in splitless mode.
- Oven Temperature Program: Initial temperature of 120°C for 2 minutes, then ramp up to 300°C at a rate of 10°C/min.
- Mass Spectrometer: Agilent 5977A mass-selective detector or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Data Acquisition: Scan mode or selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions for coprostanol-TMS and epicoprostanol-TMS.

Volatile Fatty Acid (VFA) Analysis

This protocol outlines the analysis of VFAs in wastewater by GC-MS.

a. Sample Preparation

- Collect a 50 mL wastewater sample and centrifuge to remove solids.
- Filter the supernatant through a 0.45 μm filter.
- Acidify the sample to a pH of approximately 2 with a strong acid (e.g., sulfuric acid) to convert VFA salts to their free acid form.

b. Extraction

- Perform liquid-liquid extraction by adding a water-immiscible organic solvent such as diethyl ether or methyl-tert-butyl ether (MTBE).
- Vortex the mixture vigorously and allow the phases to separate.
- Carefully remove the organic layer containing the VFAs. Repeat the extraction for better recovery.

c. Derivatization (Optional but Recommended)

- VFAs can be analyzed directly, but derivatization to their methyl or other ester forms can improve chromatographic performance. This can be achieved using reagents like BF₃-methanol.

d. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Column: A polar capillary column suitable for acid analysis, such as a Stabilwax-DA or FFAP column.
- Injection: 1 μL in splitless or split mode.

- Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, and then ramp up to around 200-240°C.
- Mass Spectrometer: Agilent 5977A mass-selective detector or equivalent.
- Data Acquisition: Scan mode to identify the different VFAs present, followed by quantification using calibration standards for each VFA of interest.

Bacterial Community Analysis via 16S rRNA Gene Sequencing

This protocol describes the high-level steps for analyzing the microbial community composition in a sewage sample.

a. Sample Collection and DNA Extraction

- Collect a 250 mL wastewater sample.
- Filter the sample through a 0.22 µm sterile filter to capture the microbial biomass.
- Extract total genomic DNA from the filter using a commercially available DNA isolation kit (e.g., a PowerWater DNA isolation kit).

b. PCR Amplification and Library Preparation

- Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers.
- Attach sequencing adapters and barcodes to the amplicons in a second PCR step to prepare the sequencing library.
- Purify and quantify the DNA library.

c. Sequencing

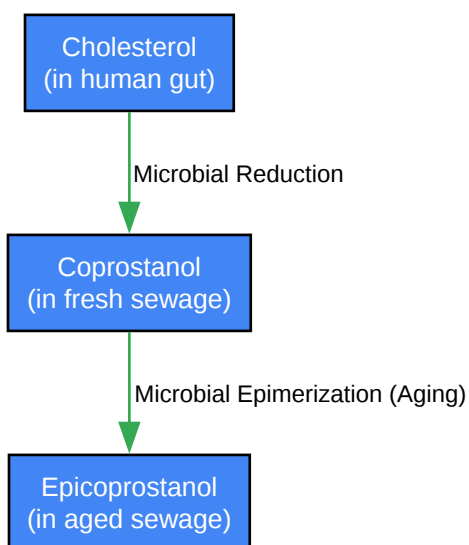
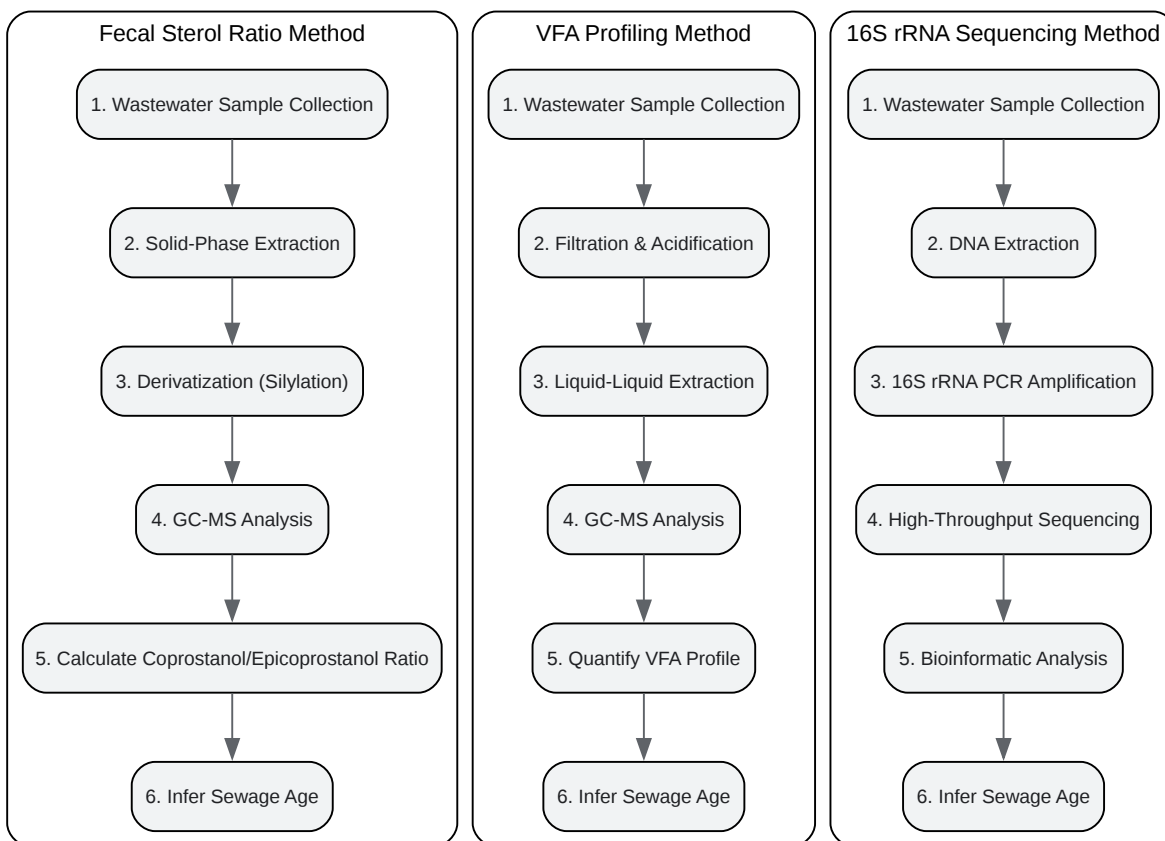
- Sequence the prepared library on a high-throughput sequencing platform such as an Illumina MiSeq.

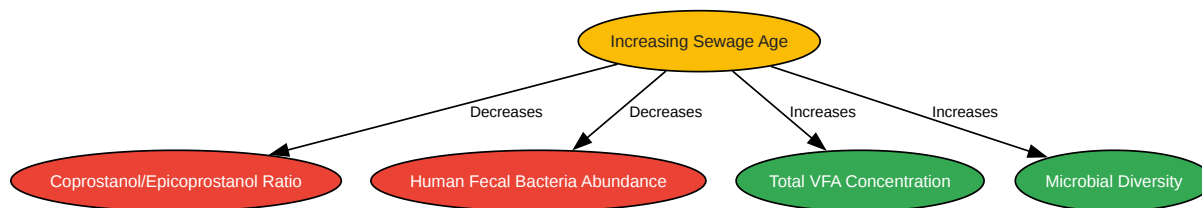
d. Bioinformatic Analysis

- Quality Control: Trim low-quality reads and remove sequencing adapters.
- OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) based on similarity or resolve them into Amplicon Sequence Variants (ASVs).
- Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing their sequences to a reference database (e.g., Greengenes, SILVA).
- Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon diversity) and beta diversity to compare community composition between samples.
- Data Interpretation: Analyze the relative abundance of key bacterial taxa to infer sewage age.

Visualizations

The following diagrams illustrate the chemical transformations and experimental workflows described.





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